molecular formula C19H19N3O3S B2449194 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921534-12-5

4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2449194
M. Wt: 369.44
InChI Key: SPZWHIUFFPLLHQ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as MPPES, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPES is a sulfonamide derivative that has been synthesized using various methods, and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity and Molecular Modeling

A study by Tomorowicz et al. (2020) involved synthesizing a series of benzenesulfonamide derivatives, demonstrating significant cytotoxic activity against various cancer cell lines. This suggests potential antitumor applications for compounds like 4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide. Additionally, molecular modeling and QSAR studies further elucidate their interaction with cancer targets (Tomorowicz et al., 2020).

Anticancer Activity and Apoptosis Induction

Żołnowska et al. (2016) synthesized related benzenesulfonamide derivatives showing notable anticancer activity. These compounds induced apoptosis in cancer cells, highlighting the potential of similar compounds in cancer treatment (Żołnowska et al., 2016).

Potential as Anticancer Agents

Sławiński et al. (2012) reported on benzenesulfonamide derivatives with significant in vitro antitumor activity, suggesting the relevance of similar compounds in cancer research (Sławiński et al., 2012).

Inhibitory Activity in Cancer

Kim et al. (2009) synthesized benzenesulfonamide derivatives with inhibitory activity against specific cancer-related proteins. This indicates the potential application of similar compounds in targeted cancer therapy (Kim et al., 2009).

properties

IUPAC Name

4-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-15-7-9-17(10-8-15)26(24,25)20-13-14-22-19(23)12-11-18(21-22)16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZWHIUFFPLLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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